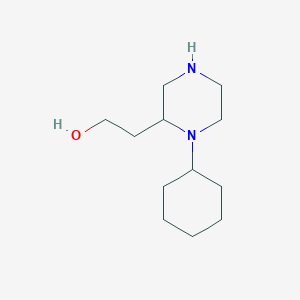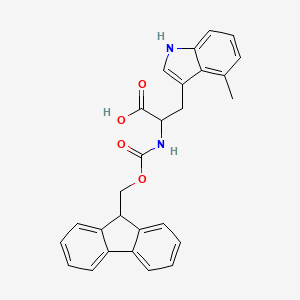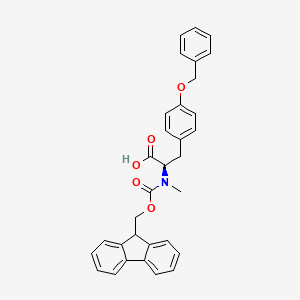
2-(1-Cyclohexyl-2-piperazinyl)ethanol
Vue d'ensemble
Description
“2-(1-Cyclohexyl-2-piperazinyl)ethanol” is a chemical compound with the CAS Number: 1211505-12-2. It has a molecular weight of 212.34 . The IUPAC name for this compound is 2-(1-cyclohexyl-2-piperazinyl)ethanol .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “2-(1-Cyclohexyl-2-piperazinyl)ethanol”, has been a topic of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .Molecular Structure Analysis
The molecular formula of “2-(1-Cyclohexyl-2-piperazinyl)ethanol” is C12H24N2O . The InChI code for this compound is 1S/C12H24N2O/c15-9-6-12-10-13-7-8-14 (12)11-4-2-1-3-5-11/h11-13,15H,1-10H2 .Applications De Recherche Scientifique
Molecular Structure and Spectral Analysis
- Theoretical Investigation of Molecular Structure : A study by Mekala, Mathammal, and Sangeetha (2015) used density functional theory (DFT) to investigate the molecular structure and vibrational wavenumbers of 2-(1-piperazinyl)ethanol. They also analyzed its natural bond orbital (NBO), electronic properties, and nuclear magnetic resonance (NMR) chemical shifts (Mekala, Mathammal, & Sangeetha, 2015).
Coordination Chemistry and Structural Study
- Study on Cadmium Salt Formation : Hakimi et al. (2013) discussed the formation of a new cadmium salt from the reaction of cadmium iodide with 2-(piperazin-1-yl)ethanol and cyclohexene oxide. The study included elemental analysis, FT-IR and Raman spectroscopy, and single-crystal X-ray diffraction (Hakimi et al., 2013).
Spectral Characterization in Synthesis
- Dual Labelling of Lobuprofen : Santamaria et al. (1988) performed dual labelling of Lobuprofen using a derivative of 2-(1-piperazinyl)ethanol. This study involved synthesis, purification, and analytical techniques like UV spectrophotometry and HPLC (Santamaria et al., 1988).
Kinetic Complexation Study
- Kinetic Analysis of Ligand Complexation : Vosough et al. (2008) investigated the multivariate kinetic complexation of a ligand synthesized from 2-(1-piperazinyl)ethanol and its interaction with Cu(2+) in an ethanol-water solution. The study included UV-vis spectroscopy and numerical analysis (Vosough et al., 2008).
Development of Novel Organic Ligands
- Synthesis of Multidentate Bifunctional Organic Ligand : Cheadle et al. (2013) synthesized a new multidentate bifunctional organic ligand using piperazine and characterized it using various spectroscopic methods. They explored its potential as a building block in coordination and supramolecular chemistry (Cheadle et al., 2013).
High-Pressure Co-Crystallization
- Co-Crystallization Study under High Pressure : Oswald and Pulham (2008) studied the crystallization of paracetamol and piperazine from ethanol under high pressure. Their research offered insights into the structural changes and hydrogen bonding arrangements under different conditions (Oswald & Pulham, 2008).
Synthesis and Structural Studies
- Synthesis of Piperazine Derivatives : Research by various authors includes the synthesis of derivatives involving 2-(1-piperazinyl)ethanol and their structural characterization. These studies explore the potential applications of these derivatives in various fields such as pharmacology, coordination chemistry, and spectroscopy. Examples include the works of Rajkumar, Kamaraj, Krishnasamy (2014), Akopyan, Papoyan, Gevorgyan, Panosyan (2013), Andreotti, Gushikem (1991), and others (Rajkumar, Kamaraj, & Krishnasamy, 2014); (Akopyan et al., 2013); (Andreotti & Gushikem, 1991).
Safety And Hazards
Propriétés
IUPAC Name |
2-(1-cyclohexylpiperazin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c15-9-6-12-10-13-7-8-14(12)11-4-2-1-3-5-11/h11-13,15H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGXHRWDZAWKPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCNCC2CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Cyclohexyl-2-piperazinyl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[2-Fluoro-4-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390452.png)









